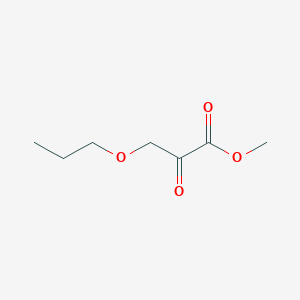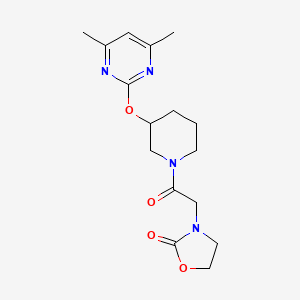
Methyl 2-oxo-3-propoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-oxo-3-propoxypropanoate” is a chemical compound with the molecular formula C7H12O4 . It has a molecular weight of 160.17 g/mol .
Synthesis Analysis
The synthesis of “Methyl 2-oxo-3-propoxypropanoate” is not widely documented in the literature. .Molecular Structure Analysis
The InChI code for “Methyl 2-oxo-3-propoxypropanoate” is1S/C7H12O4/c1-3-4-11-5-6(8)7(9)10-2/h3-5H2,1-2H3 . This code represents the compound’s molecular structure.
Scientific Research Applications
Chemical Synthesis and Reactions
- Methyl 2-oxo-3-propoxypropanoate plays a role in chemical reactions such as the intramolecular cyclization of 3,4-epoxy alcohols, leading to the formation of oxetanes. This reaction has been observed when base is treated with methyl analogues in aqueous dimethyl sulfoxide (Murai, Akio; Ono, Mitsunori; Masamune, Tadashi, 1977).
- It is also involved in the kinetics and mechanism of acid-catalyzed reactions of methylated trioses, undergoing reactions that produce 2-oxopropanal, highlighting its reactive nature in different chemical environments (Fedoron̆ko, M.; Temkovic, Peter; Mihálov, V.; Tvaroška, I., 1980).
Applications in Herbicide Development
- In agricultural science, methyl 2-oxo-3-propoxypropanoate derivatives, like dichlofop-methyl, have been studied for their selective herbicidal activity, particularly against wild oats in wheat cultivation. Research shows that dichlofop-methyl inhibits auxin-stimulated elongation in oat and wheat coleoptile segments, indicating a specific mode of action as a herbicide (Shimabukuro, M.; Shimabukuro, R. H.; Nord, W. S.; Hoerauf, R. A., 1978).
Pharmacological and Biological Interactions
- The compound has been studied in the context of developing new pharmacological agents. For instance, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates synthesized from it have shown biological activity against bacterial strains and yeast, suggesting potential utility in antimicrobial treatments (Hachama, K.; Khodja, M.; Moulay, S.; Boutoumi, H.; Hennig, L.; Sicker, D., 2013).
Analytical Chemistry Applications
- Methyl 2-oxo-3-propoxypropanoate is also involved in analytical chemistry, for example in the synthesis of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, which has been studied as a new corrosion inhibitor for carbon steel in acidic solutions. This highlights its potential in industrial applications related to material preservation and maintenance (Hachama, K.; Khadraoui, A.; Zouikri, M.; Khodja, M.; Khelifa, A.; Echiker, Khadidja; Hammouti, B., 2016).
Safety and Hazards
“Methyl 2-oxo-3-propoxypropanoate” is classified under the GHS07 hazard class . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
methyl 2-oxo-3-propoxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-4-11-5-6(8)7(9)10-2/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBKRHOJIDCZAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2150202-67-6 |
Source


|
| Record name | methyl 2-oxo-3-propoxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2358405.png)

![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2358410.png)

![N-[3-[(4-methoxyphenyl)-pyrrolidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358416.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone](/img/structure/B2358417.png)


![5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one](/img/structure/B2358420.png)

